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Compound of Interest

Compound Name: (Rac)-Tezacaftor

Cat. No.: B12402632

This guide provides a systematic review of the clinical effectiveness of Tezacaftor, a key
corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Designed
for researchers, scientists, and drug development professionals, this document offers a
detailed comparison of Tezacaftor-based therapies with other approved CFTR modulators,
supported by data from pivotal clinical trials.

Comparative Clinical Efficacy of CFTR Modulators

The clinical efficacy of Tezacaftor, primarily in combination with the potentiator Ivacaftor
(TEZ/IVA), has been evaluated against other CFTR modulator therapies, including the earlier
combination of Lumacatftor/lvacaftor (LUM/IVA) and the more recent triple-combination therapy
of Elexacaftor/Tezacaftor/lvacaftor (ELX/TEZ/IVA). The following tables summarize the key
clinical outcomes from major trials, providing a quantitative comparison of these treatments.

Table 1: Improvement in Lung Function (Absolute
Change in ppFEV1 from Baseline)
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Absolute
. Absolute ]
Patient . Change in
Treatment . Change in o .
. Population pPpPFEV1 (%) Clinical Trial(s)
Comparison PPFEV1 (%) .
(Genotype) vs. Active
vs. Placebo
Comparator
TEZ/IVA vs. Homozygous for
4.0[1] N/A EVOLVE[?2]
Placebo F508del
Heterozygous for
F508del with a
_ _ 6.8[1] N/A EXPAND|3]
residual function
mutation
LUM/IVA vs. Homozygous for TRAFFIC,
2.6 - 4.0[4] N/A
Placebo F508del TRANSPORTI[4]
Heterozygous for
ELX/TEZ/IVA vs. F508del with a AURORA
o _ 14.3 N/A
Placebo minimal function F/IMF[1]
mutation
ELX/TEZ/IVA vs. Homozygous for
N/A 10.0[5][6] VX18-445-109[5]
TEZ/IVA F508del

Table 2: Reduction in Pulmonary Exacerbations

© 2025 BenchChem. All rights reserved.

2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9746869/
https://www.2minutemedicine.com/tezacaftor-ivacaftor-improves-pulmonary-function-in-cystic-fibrosis-patients-the-evolve-trial/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9746869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10870850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6650604/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6650604/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9746869/
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/evaluation-of-elxteziva-in-cystic-fibrosis-subjects-12-to-less-than-24-months-of-age/
https://www.atsjournals.org/doi/full/10.1513/AnnalsATS.202208-684OC
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/evaluation-of-elxteziva-in-cystic-fibrosis-subjects-12-to-less-than-24-months-of-age/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

. Annualized
Annualized
. Rate of
Patient Rate of
Treatment . Pulmonary o )
. Population Pulmonary ] Clinical Trial(s)
Comparison . Exacerbations
(Genotype) Exacerbations .
vs. Active
vs. Placebo
Comparator
TEZ/IVA vs. Homozygous for )
35% reduction[2]  N/A EVOLVE|[2]
Placebo F508del
LUM/IVA vs. Homozygous for Significant N/A TRAFFIC,
Placebo F508del reduction[7] TRANSPORTI[7]
Heterozygous for
ELX/TEZ/IVA vs. F508del with a ]
63% reduction[8] N/A AURORA F/MF

Placebo minimal function

mutation

Table 3: Change in Sweat Chloride Concentration
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Absolute
Absolute ]
. Change in
. Change in
Patient Sweat
Treatment . Sweat . o .
. Population . Chloride Clinical Trial(s)
Comparison Chloride
(Genotype) (mmol/L) vs.
(mmol/L) vs. .
Active
Placebo
Comparator
TEZ/IVA vs. Homozygous for
-9.5 N/A EVOLVE
Placebo F508del
LUM/IVA vs. Homozygous for TRAFFIC,
-10.0 N/A
Placebo F508del TRANSPORT
Heterozygous for
ELX/TEZ/IVA vs. F508del with a
o _ -41.8 N/A AURORA F/MF
Placebo minimal function
mutation
ELX/TEZ/IVA vs. Homozygous for
N/A -45.1[5][6] VX18-445-109[5]

TEZ/IVA F508del

Experimental Protocols of Key Clinical Trials

The following sections detail the methodologies of the pivotal clinical trials that have defined
the clinical profile of Tezacaftor and its comparators.

Tezacaftor/lvacaftor (TEZ/IVA) Trials

e EVOLVE (NCT02347657): This was a Phase 3, randomized, double-blind, placebo-
controlled trial evaluating the efficacy and safety of TEZ/IVA in patients aged 12 years and
older with cystic fibrosis who were homozygous for the F508del mutation.[2] The primary
endpoint was the absolute change from baseline in the percentage of predicted forced
expiratory volume in one second (ppFEV1) through 24 weeks of treatment.[2]

o« EXPAND (NCT02392234): A Phase 3, randomized, placebo- and active-controlled,
crossover-design study, EXPAND assessed TEZ/IVA in patients aged 12 and older with CF
who were heterozygous for the F508del mutation and a residual function mutation.[3] The
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study included a TEZ/IVA treatment arm, an Ivacaftor monotherapy arm, and a placebo arm.
The primary endpoint was the absolute change in ppFEV1 from baseline.[3]

Lumacaftor/lvacaftor (LUM/IVA) Trials

TRAFFIC (NCT01807949) and TRANSPORT (NCT01807963): These were two Phase 3,
randomized, double-blind, placebo-controlled trials that assessed the efficacy and safety of
LUM/IVA in patients with CF aged 12 and older who were homozygous for the F508del
mutation.[4][9] The primary endpoint for both studies was the absolute change in ppFEV1
from baseline at week 24.[10][11]

Elexacaftor/Tezacaftor/lvacaftor (ELXITEZ/IVA) Trials

AURORA F/MF (NCT03525444): This Phase 3, randomized, double-blind, placebo-
controlled trial evaluated the efficacy and safety of the triple-combination therapy in CF
patients aged 12 and older who were heterozygous for the F508del mutation and a minimal
function mutation. The primary endpoint was the absolute change in ppFEV1 from baseline
at week 4.

VX18-445-109 (NCT03525548): This was a Phase 3, randomized, double-blind, active-
controlled trial comparing ELX/TEZ/IVA to TEZ/IVA in patients with CF aged 12 and older
who are homozygous for the F508del mutation.[12] The primary endpoint was the absolute
change in ppFEV1 from baseline at week 4.[5][12]

Visualizing Mechanisms and Processes

To further elucidate the context of Tezacaftor's clinical application, the following diagrams

illustrate the underlying signaling pathway and a typical clinical trial workflow.
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Caption: Mechanism of action of CFTR modulators on the F508del-CFTR protein.
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Caption: A typical workflow for a Phase 3 clinical trial of a CFTR modulator.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Tezacaftor's Clinical Effectiveness: A Comparative
Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12402632#a-systematic-review-of-tezacaftor-s-
clinical-effectiveness]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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